molecular formula C15H11ClFNO3 B5211087 methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate

methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate

Cat. No.: B5211087
M. Wt: 307.70 g/mol
InChI Key: NKMNRQWCURFDCL-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzoate ester group, a chlorofluorobenzoyl moiety, and an amide linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The aromatic rings can undergo oxidation or reduction reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with different functional groups.

    Hydrolysis: 3-aminobenzoic acid and 2-chloro-6-fluorobenzoic acid.

    Oxidation: Oxidized aromatic compounds.

    Reduction: Reduced aromatic compounds.

Scientific Research Applications

Methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-chlorobenzoyl)amino]benzoate
  • Methyl 3-[(2-fluorobenzoyl)amino]benzoate
  • Methyl 3-[(2-bromobenzoyl)amino]benzoate

Uniqueness

Methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development.

Properties

IUPAC Name

methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3/c1-21-15(20)9-4-2-5-10(8-9)18-14(19)13-11(16)6-3-7-12(13)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMNRQWCURFDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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